molecular formula C15H19N5O2 B5290731 N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

Cat. No.: B5290731
M. Wt: 301.34 g/mol
InChI Key: PCNBTDSMRUMXKS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of guanidine compounds and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been found to bind to the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit platelet aggregation, and reduce inflammation. This compound has also been found to have a protective effect on the heart and brain in animal models of stroke and cardiac arrest.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in scientific research. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential area of research is its use in cancer therapy. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential area of research is its use in treating neurodegenerative disorders. This compound has been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders, and further research could lead to the development of new therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar mechanisms of action.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 2,4-dimethoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base, followed by the reaction with guanidine hydrochloride. The final product is obtained after purification through column chromatography. This method has been optimized for high yield and purity of this compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its potential use in scientific research. It has shown promising results in various research studies, including cancer research, cardiovascular research, and neurological research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a protective effect on the heart and brain in animal models of stroke and cardiac arrest. Additionally, this compound has been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-12-6-5-11(21-3)8-13(12)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNBTDSMRUMXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.